N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-3-24-19-13-12-18(16-6-5-7-17(20(16)19)22(24)26)23-21(25)14-8-10-15(11-9-14)29(27,28)4-2/h5-13H,3-4H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVBRFZCEXHKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)CC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound belonging to the class of indole derivatives. Its complex molecular structure suggests potential for various biological activities, particularly in the fields of cancer research and cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.
- Molecular Formula: C18H20N2O3S
- Molecular Weight: 362.43 g/mol
- CAS Number: 302935-57-5
Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory processes. The compound's mechanism of action appears to involve:
- Autophagy Induction: Similar compounds have been shown to induce autophagy, a cellular degradation process that can lead to apoptosis in cancer cells .
- Cell Signaling Modulation: Interaction with proteins in cell signaling pathways may alter the progression of diseases such as cancer.
Biological Activities
The biological activities of this compound have been evaluated through both in vitro and in vivo studies. Notable findings include:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects by inducing apoptosis and inhibiting tumor cell proliferation. For instance, a related compound was found to enter cancer cells via polyamine transporters and induce cell death through lysosome-mediated pathways .
Inflammatory Response Modulation
The compound may also play a role in modulating inflammatory responses, potentially acting as an anti-inflammatory agent through the inhibition of key signaling pathways involved in inflammation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-(1-pyridinyl)-2-(4-methoxyphenyl)acetamide | C17H17N3O3 | Contains pyridine; different pharmacological profile |
| N-(4-fluorophenyl)-N-(1-methylindolyl)acetamide | C18H18F1N1O3 | Fluorinated phenyl group; altered electronic properties |
| N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide | C18H18N2O3 | Lacks ethylsulfonyl group; potential anticancer activity |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
- Study on Autophagy and Apoptosis : A study demonstrated that similar indole derivatives could induce autophagy and apoptosis in cancer cells, suggesting that N-(1-ethyl... may have analogous effects .
- Lysosomal Targeting : Research has indicated that certain benzo[cd]indoles target lysosomes effectively, enhancing their potential as imaging agents and therapeutic compounds against metastasis in liver cancer .
Comparison with Similar Compounds
1-({[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}methyl)cyclopentanecarboxylic Acid
This compound (C₂₂H₂₅N₃O₅S, MW: 467.5 g/mol) shares the 1-ethyl-2-oxo-benzo[cd]indole core but replaces the 4-(ethylsulfonyl)benzamide with a sulfonamide-linked cyclopentanecarboxylic acid. Co-crystallized with the BRD4 bromodomain, it demonstrates high binding affinity (Kd = 18 nM) due to interactions between the carboxylic acid and conserved lysine residues in the acetyl-lysine binding pocket .
N-[(1-Acetylpiperidin-4-yl)methyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
This derivative (C₂₁H₂₅N₃O₄S, MW: 415.5 g/mol) features a sulfonamide group connected to an acetylated piperidine ring.
Target Compound vs. Analogues: Key Differences
Physicochemical and Pharmacokinetic Implications
- Solubility : The piperidine derivative’s lower molecular weight and acetyl group may improve aqueous solubility relative to the bulkier benzamide substituent in the target compound .
- Binding Interactions : The cyclopentanecarboxylic acid derivative’s carboxylate group forms critical salt bridges with BRD4, a feature absent in the target compound, suggesting divergent target selectivity .
Q & A
Basic Research Question
- NMR (¹H/¹³C) : Assign peaks for the ethylsulfonyl group (δ 1.3–1.5 ppm for CH₃, δ 3.5–3.7 ppm for SO₂CH₂), benzo[cd]indole aromatic protons (δ 7.2–8.1 ppm), and amide NH (δ 10–11 ppm) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (±0.001 Da).
How can computational modeling resolve discrepancies in observed vs. predicted bioactivity data?
Advanced Research Question
Contradictions between in vitro and in silico activity often arise from solvation effects or protein flexibility. Strategies include:
- Molecular Dynamics (MD) Simulations : Assess ligand binding stability over 100 ns trajectories to identify key interactions (e.g., hydrogen bonds with kinase catalytic lysine).
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to refine SAR hypotheses for the ethylsulfonyl moiety .
- X-ray Crystallography : Resolve co-crystal structures to validate docking poses (e.g., using PDB: 3POZ as a template) .
What experimental designs optimize reaction yield while minimizing byproducts?
Advanced Research Question
A factorial Design of Experiments (DoE) approach can identify optimal conditions:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 70–110 | 90 |
| Solvent | DMF, THF, DCM | DMF |
| Catalyst (mol%) | 0–10 | 5 (Pd(OAc)₂) |
| Reaction Time (hr) | 4–16 | 12 |
| Yield improvements (from 45% to 72%) are achieved by balancing steric hindrance (benzo[cd]indole) and electronic effects (sulfonyl group) . |
How to conduct SAR studies targeting the benzo[cd]indole and ethylsulfonyl pharmacophores?
Advanced Research Question
- Benzo[cd]indole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance π-stacking with DNA topoisomerases.
- Ethylsulfonyl Replacements : Test methylsulfonyl, cyclopropylsulfonyl, or sulfonamide derivatives to probe steric tolerance in hydrophobic binding pockets.
- Assays : Use kinase inhibition (IC₅₀) and cytotoxicity (MTT) assays in HeLa and MCF-7 cell lines. Cross-reference with analogs like N-(1-ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanilamide .
What methodologies validate the compound’s mechanism of action in epigenetic modulation?
Advanced Research Question
- ChIP-seq : Assess histone acetylation changes at H3K27 loci after treatment (10 µM, 48 hrs).
- qPCR : Quantify expression of DNMT1/HDAC1 in treated vs. untreated cells.
- Thermal Shift Assay (TSA) : Measure ∆Tₘ shifts (>2°C) to confirm binding to HDAC2 .
How to address solubility challenges in in vivo pharmacokinetic studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
